1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid
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Overview
Description
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs .
Preparation Methods
The synthesis of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions .
Chemical Reactions Analysis
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions and inhibit the proliferation of certain cell types . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylicacid can be compared with other similar compounds, such as:
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 4-(4-Methoxyphenyl)isoxazol-5-amine
- 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine These compounds share similar structural features but may exhibit different biological activities and chemical properties .
Properties
Molecular Formula |
C15H14ClNO3 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO3/c16-11-5-3-10(4-6-11)12-9-13(17-20-12)15(14(18)19)7-1-2-8-15/h3-6,9H,1-2,7-8H2,(H,18,19) |
InChI Key |
CAHLZTFOAXRNAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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